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Compound of Interest

Compound Name:
tert-Butyl 3-

formylbenzylcarbamate

Cat. No.: B061396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a

plausible synthetic route for tert-butyl 3-formylbenzylcarbamate (CAS No. 170853-04-0).

While comprehensive, experimentally-derived spectroscopic data for this specific compound is

not readily available in the cited public literature, this document compiles predicted data based

on established principles of spectroscopy and data from analogous compounds. This guide is

intended to support research and development activities by providing a robust analytical

framework and a practical synthetic protocol.

Compound Overview
tert-Butyl 3-formylbenzylcarbamate is a bifunctional organic molecule incorporating a Boc-

protected amine and an aromatic aldehyde. This structure makes it a valuable intermediate in

the synthesis of more complex molecules, particularly in the development of pharmaceutical

agents and other bioactive compounds. The presence of the reactive formyl group allows for a

variety of subsequent chemical transformations, such as reductive amination, oxidation, or

olefination, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily

cleavable means of masking the benzylamine functionality.

Chemical Structure:

Molecular Formula: C₁₃H₁₇NO₃[1]
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Molecular Weight: 235.28 g/mol [1]

Appearance: Pale yellow solid[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for tert-butyl 3-
formylbenzylcarbamate. These predictions are derived from the analysis of its functional

groups and by comparison with spectral data of similar compounds such as tert-butyl

benzylcarbamate and other aromatic aldehydes.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H Ar-CHO

~7.8 - 7.9
Singlet (or distorted

triplet)
1H

Ar-H (proton ortho to

CHO)

~7.6 - 7.7 Doublet 1H
Ar-H (proton para to

CH₂NHBoc)

~7.4 - 7.5 Triplet 1H
Ar-H (proton meta to

both groups)

~7.3 - 7.4 Doublet 1H
Ar-H (proton ortho to

CH₂NHBoc)

~5.0 - 5.2 Broad Singlet 1H NH

~4.4 - 4.5 Doublet 2H CH₂-NH

1.48 Singlet 9H -C(CH₃)₃

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~192 CHO

~156 NC=O

~140 Ar-C-CH₂NHBoc

~137 Ar-C-CHO

~132 Ar-CH

~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~80 -C(CH₃)₃

~45 CH₂-NH

28.4 -C(CH₃)₃

Predicted FT-IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Sharp N-H Stretch

~3050 Weak Aromatic C-H Stretch

~2980, 2870 Medium-Strong Aliphatic C-H Stretch

~2820, 2720 Medium, Sharp
Aldehyde C-H Stretch (Fermi

doublet)

~1710 Strong, Sharp C=O Stretch (Aldehyde)

~1690 Strong, Sharp C=O Stretch (Carbamate)

~1520 Medium N-H Bend

~1250, 1160 Strong C-O Stretch
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Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)

m/z Interpretation

236.12 [M+H]⁺

258.10 [M+Na]⁺

180.08 [M - C₄H₉O]⁺ (Loss of tert-butoxy group)

134.06 [M - Boc group]⁺

Experimental Protocols
Proposed Synthesis of tert-Butyl 3-
formylbenzylcarbamate
A common and effective method for the Boc protection of amines is the reaction with di-tert-

butyl dicarbonate (Boc₂O).

Materials:

3-(Aminomethyl)benzaldehyde hydrochloride

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b061396?utm_src=pdf-body
https://www.benchchem.com/product/b061396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hexanes

Procedure:

To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a suitable solvent

such as dichloromethane or a mixture of THF and water, add a base such as triethylamine

(1.1 eq) or sodium bicarbonate (2.2 eq) at 0 °C.

Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent

dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water.

If a water-miscible solvent like THF was used, remove it under reduced pressure.

Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield tert-butyl 3-formylbenzylcarbamate as a pale yellow

solid.

General Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to an NMR tube.

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ

77.16 ppm for ¹³C).

FT-IR Spectroscopy:

Record the FT-IR spectrum of the solid sample using a spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Perform a background scan prior to the sample scan.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Introduce the sample into an ESI-mass spectrometer.

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Workflow and Pathway Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general analytical

workflow for the characterization of tert-butyl 3-formylbenzylcarbamate.
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Caption: Proposed synthesis of tert-Butyl 3-formylbenzylcarbamate.

Characterization Workflow

Purified Product

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structural Confirmation
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Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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